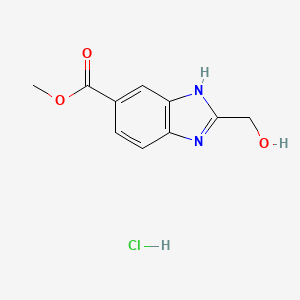

methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride

Description

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride (CAS: 1955498-23-3) is a benzodiazole derivative featuring a hydroxymethyl (-CH2OH) group at position 2 and a methyl carboxylate (-COOCH3) at position 5, with a hydrochloride counterion. Its molecular weight is 242.66 g/mol .

Key structural attributes include:

- Benzodiazole core: A bicyclic system with two nitrogen atoms at positions 1 and 2.

- Hydroxymethyl group: Enhances polarity and hydrogen-bonding capacity.

- Methyl carboxylate: Provides ester functionality for further derivatization.

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7;/h2-4,13H,5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPXGACBRJNPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride typically involves multiple steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative. This can be achieved through a condensation reaction under acidic or basic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction. This step often employs reagents such as formaldehyde and a reducing agent like sodium borohydride.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts like sulfuric acid for esterification, Lewis acids for electrophilic substitution.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Conversion of the ester group to an alcohol.

Substitution: Introduction of nitro or halogen groups onto the benzodiazole ring.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.

Modulate Receptors: Affect receptor function by binding to receptor sites, influencing cellular signaling pathways.

Alter Gene Expression: Influence gene expression by interacting with DNA or RNA, affecting protein synthesis.

Comparison with Similar Compounds

Substituted Benzodiazole Derivatives

The following table summarizes key analogs and their distinguishing features:

Functional Group Analysis

- Hydroxymethyl (-CH2OH) vs. Aminomethyl (-CH2NH2): The hydroxymethyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents like water or ethanol. In contrast, the aminomethyl analog (CAS: 1803608-17-4) forms stronger ionic interactions due to its protonated amine, making it more soluble in acidic conditions . Biological Implications: Aminomethyl derivatives may exhibit enhanced binding to biological targets (e.g., enzymes) via ionic interactions, whereas hydroxymethyl groups could favor passive diffusion through membranes .

Hydroxymethyl (-CH2OH) vs. Chloromethyl (-CH2Cl) :

- The chloromethyl group (CAS: 181054-01-3) is highly reactive, serving as a precursor for alkylation reactions. However, it poses higher toxicity risks compared to the hydroxymethyl group .

- Stability: Chloromethyl derivatives are prone to hydrolysis under basic conditions, whereas hydroxymethyl compounds are more stable but may oxidize to carboxylic acids .

- Positional Substitution Effects: The 7-chloro-2-methyl derivative (CAS: 952512-22-0) demonstrates how substituent placement alters electronic properties.

Biological Activity

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is a heterocyclic compound notable for its unique benzodiazole core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics

- Molecular Formula : C10H10ClN2O4

- Molecular Weight : 242.66 g/mol

- Functional Groups : Hydroxymethyl and carboxylate

The presence of these functional groups enhances the compound's versatility in chemical modifications and applications in various fields including medicinal chemistry and materials science.

This compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : It interacts with specific enzymes, modulating their activity which may lead to therapeutic effects.

- Cellular Effects : Research indicates that it can influence cellular pathways, potentially affecting gene expression and signal transduction mechanisms.

Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

- Antibacterial Activity : Research demonstrated that this compound exhibited significant antibacterial properties against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Effects : In vitro studies have indicated that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

- Cytotoxicity Studies : Preliminary cytotoxicity assessments revealed that the compound could inhibit the growth of certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an MIC value of 0.5 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against Gram-negative bacteria.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in a cell culture model of inflammation. The results showed a significant reduction in TNF-alpha levels, suggesting that this compound could be a candidate for developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid | Benzimidazole core with hydroxymethyl and carboxylic acid | Lacks the methyl group at the 1-position |

| 1-methyl-1H-benzimidazole-5-carboxylic acid | Methyl group at the 1-position | Different core structure compared to benzodiazole |

| 2-(hydroxymethyl)-1H-benzotriazole-5-carboxylic acid | Benzotriazole core with similar functional groups | Different heterocyclic framework |

The unique combination of functional groups in this compound influences its reactivity and biological activity compared to its analogs .

Q & A

Q. What are the established synthetic routes for methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride, and how can intermediates be characterized?

A common approach involves cyclocondensation of substituted benzoic acid derivatives with hydroxylamine or amidoxime precursors. For example, methyl 3-amino-4-hydroxybenzoate (a structural analog) can be reacted with hydroxymethylating agents under reflux conditions, followed by hydrochloric acid quench to isolate the hydrochloride salt . Key intermediates should be characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydroxymethyl group integration.

- Mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry, as demonstrated for related benzodiazole derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (refer to SDS analogs in ).

- Ventilation: Work in a fume hood to avoid inhalation of fine particles (particulate hazards noted in ).

- Waste Disposal: Classify as "hazardous organic waste" and avoid aqueous disposal due to environmental persistence (WGK 2 classification in ).

Q. How can researchers confirm the purity of this compound post-synthesis?

- HPLC-PDA: Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% (methodology aligned with pharmaceutical standards in ).

- Elemental Analysis: Compare experimental C/H/N/O percentages with theoretical values (deviation <0.4% indicates high purity).

Advanced Research Questions

Q. How can reaction yields be optimized for the hydroxymethylation step in the synthesis of this compound?

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the hydroxymethyl group donor .

- Catalysis: Explore copper(I) catalysts (e.g., CuI), which improve regioselectivity in benzodiazole-forming reactions (as seen in triazole syntheses ).

- Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

Q. What environmental impact assessments are necessary for large-scale use of this compound?

- Ecotoxicity Testing: Conduct Daphnia magna or Aliivibrio fischeri assays to determine LC50/EC50 values (required for WGK classification updates ).

- Degradation Studies: Monitor hydrolysis under acidic/alkaline conditions (pH 3–10) to identify persistent metabolites.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.